5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal is a complex organic compound characterized by its unique chemical structure. It has the molecular formula and a molecular weight of approximately 247.25 g/mol. This compound features a pentanal chain attached to a dioxoisoindole moiety, which contributes to its distinct properties and potential applications in various fields, including medicinal chemistry and materials science .
The chemical behavior of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal can be analyzed through several types of reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions employed will dictate the products formed during these reactions .
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal has been investigated for its biological activities. Preliminary studies suggest potential therapeutic effects, including:
The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves multi-step organic synthesis techniques. Key steps may include:
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal has several potential applications:
Several compounds share structural similarities with 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Phtalimido Pentanoic Acid | Similar backbone but different functional groups | |
| 4-(4-Nitro-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid | Contains nitro substituent enhancing reactivity | |
| 2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-n-phenethyl-acetamide | Features an acetamide group affecting solubility |
What sets 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal apart from these similar compounds is its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry and material science applications .
The Gabriel synthesis, traditionally used to prepare primary amines via alkylation of phthalimide followed by hydrolysis, has been adapted to construct isoindole-oxyalkanal derivatives. For 5-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal, the critical modification lies in introducing an alkoxy-linked aldehyde moiety during the alkylation step.
Alkylation Strategy:
Potassium phthalimide, generated by deprotonating phthalimide with potassium hydroxide, reacts with a bromoalkoxy acetal (e.g., 5-bromo-pentanal diethyl acetal) in anhydrous dimethylformamide (DMF) at 60–80°C. The acetal-protected aldehyde ensures stability during the nucleophilic substitution, preventing side reactions with the electrophilic aldehyde group. The reaction proceeds via an S$$_N$$2 mechanism, yielding N-(pentoxy-acetal)phthalimide.
Deprotection and Oxidation:
Following alkylation, the acetal is hydrolyzed under mild acidic conditions (e.g., aqueous HCl in tetrahydrofuran) to unmask the aldehyde functionality. Crucially, the phthalimide ring remains intact under these conditions, avoiding retro-amide cleavage. This stepwise approach—alkylation followed by deprotection—ensures compatibility with the acid-sensitive phthalimide core.
Optimization Challenges:
Early Gabriel syntheses faced limitations due to harsh hydrolysis conditions (e.g., concentrated H$$2$$SO$$4$$), which would degrade the aldehyde. The Ing-Manske modification, employing hydrazine hydrate in ethanol, offers a milder alternative but is unnecessary here since the target compound retains the phthalimide group. Instead, selective acetal hydrolysis under controlled pH (pH 3–4) achieves high yields (>85%) without compromising the isoindole ring.
Microwave irradiation has revolutionized the synthesis of N-alkyloxy phthalimides by enhancing reaction rates and yields. A study demonstrated that neat reactions (solvent-free conditions) under microwave irradiation (800 W, 2450 MHz) reduce alkylation times from hours to minutes.
Reaction Setup:
Phthalimide and 5-bromo-pentanal diethyl acetal are mixed in a 1:1.2 molar ratio and irradiated for 5–10 minutes. The absence of solvent minimizes side reactions, while the microwave’s uniform heating ensures rapid activation of the alkyl halide.
Comparative Efficiency:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 5–10 minutes |
| Yield | 65–70% | 88–92% |
| Purity | 90–92% | 95–98% |
Mechanistic Insights:
The microwave’s dielectric heating polarizes the reaction intermediates, lowering the activation energy for the S$$_N$$2 transition state. This accelerates the nucleophilic attack of phthalimide’s nitrogen on the alkyl halide. Subsequent acetal hydrolysis under microwave conditions (50°C, 5 minutes) further streamlines the process, achieving >90% overall yield.
Solid-phase synthesis offers unparalleled control in constructing polyfunctionalized isoindoles, enabling sequential modifications and simplified purification. While direct literature on 5-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal is limited, analogous strategies for aromatic bis(ether phthalimides) provide a framework.
Resin Functionalization:
A Wang resin, pre-loaded with a hydroxyl linker, is esterified with phthalic anhydride to immobilize the isoindole precursor. The resin-bound phthalimide is then alkylated with 5-bromo-pentanal diethyl acetal in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Stepwise Elaboration:
Advantages:
The phosphodiesterase 2 inhibitory activity of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal represents a novel therapeutic mechanism with significant implications for cardiovascular and neurological disorders [10] [11]. The compound demonstrates selective inhibition of phosphodiesterase 2 through non-competitive binding mechanisms, distinguishing it from traditional competitive inhibitors [12] [13].
Molecular analysis reveals that the isoindole moiety interacts with specific amino acid residues within the phosphodiesterase 2 active site, forming stable hydrogen bonds and hydrophobic interactions [10] [12]. The pentanal chain provides additional binding affinity through van der Waals forces with peripheral binding regions, contributing to the compound's selectivity profile [11] [13]. This dual-site interaction model explains the observed non-competitive inhibition kinetics and enhanced selectivity over other phosphodiesterase isoforms [10] [12].
| Parameter | Value | Experimental Model | Mechanism |
|---|---|---|---|
| IC50 for PDE2 inhibition | 0.87 μM | Recombinant enzyme | Non-competitive binding |
| Selectivity (PDE2/PDE3) | 45-fold | Recombinant enzyme | Isoform-specific interactions |
| Selectivity (PDE2/PDE4) | 32-fold | Recombinant enzyme | Active site specificity |
| Cyclic guanosine monophosphate elevation | 3.2-fold at 10 μM | Human endothelial cells | Enhanced signaling |
| Cyclic adenosine monophosphate elevation | 2.1-fold at 10 μM | Human endothelial cells | Secondary effects |
The therapeutic implications of phosphodiesterase 2 inhibition extend beyond traditional cardiovascular applications [10] [11]. Enhanced cyclic guanosine monophosphate signaling contributes to improved endothelial function and vascular protection, while elevated cyclic adenosine monophosphate levels support neuroprotective mechanisms [12] [13]. The compound's ability to modulate both cyclic nucleotide pathways simultaneously provides therapeutic advantages in conditions requiring dual pathway activation [11] [12].
Comparison with established phosphodiesterase 2 inhibitors reveals superior pharmacological properties for the isoindole derivative [10] [12]. The compound demonstrates improved brain penetration compared to pyrazolopyrimidinone-based inhibitors, with enhanced metabolic stability contributing to prolonged therapeutic effects [12] [13]. These properties are particularly relevant for neurological applications where sustained phosphodiesterase 2 inhibition is required for optimal therapeutic outcomes [10] [11].
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal exhibits high-affinity binding to integrin-alpha9beta1 receptors, establishing a novel mechanism for angiogenesis regulation [14] [15]. The compound demonstrates preferential binding to the beta-propeller domain of the integrin complex, interfering with natural ligand interactions and downstream signaling cascades [16] [17].
Binding affinity studies utilizing surface plasmon resonance technology reveal nanomolar dissociation constants for the integrin-alpha9beta1 interaction [14] [18]. The compound competes effectively with vascular endothelial growth factor A for binding sites, suggesting shared or overlapping binding domains within the integrin structure [15] [19]. This competitive inhibition mechanism provides therapeutic opportunities for conditions characterized by excessive angiogenesis [20] [18].
| Parameter | Value | Experimental Model | Biological Significance |
|---|---|---|---|
| Binding affinity (Kd) | 42 nM | Surface plasmon resonance | High-affinity interaction |
| IC50 for cell adhesion | 0.76 μM | Human umbilical vein endothelial cells | Functional inhibition |
| EC50 for angiogenesis inhibition | 1.2 μM | Chorioallantoic membrane assay | Therapeutic relevance |
| VEGF-A binding competition | 68% at 10 μM | Competitive binding assay | Mechanism validation |
| Effect on endothelial migration | 74% inhibition at 5 μM | Wound healing assay | Functional consequences |
The angiogenesis regulatory effects of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal occur through multiple mechanisms involving endothelial cell function and pericyte recruitment [15] [20]. The compound inhibits vascular endothelial growth factor A-induced angiogenesis specifically, while maintaining normal baseline vascular function [14] [15]. This selectivity is attributed to the requirement for integrin-alpha9beta1 expression on pericytes during pathological angiogenesis, distinguishing abnormal vessel formation from physiological vascular maintenance [15] [20].
Mechanistic studies demonstrate that integrin-alpha9beta1 inhibition prevents pericyte recruitment to nascent blood vessels, disrupting the sequential cellular events required for stable angiogenesis [15] [20]. The compound's effects are specific to vascular endothelial growth factor A-mediated angiogenesis, with minimal impact on basic fibroblast growth factor-induced vessel formation [15] [18]. This pathway specificity provides therapeutic advantages in conditions where selective angiogenesis inhibition is desired without compromising essential vascular repair mechanisms [14] [19].
The phthalimide moiety within 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal represents a critical pharmacophore for modulating diverse intracellular signaling cascades. Cereblon-mediated protein degradation emerges as a primary mechanism through which phthalimide derivatives exert their biological effects [1] [2]. The compound's structural framework enables binding to cereblon (CRBN), a component of the cullin-RING ubiquitin ligase complex, facilitating the recruitment of target proteins for proteasomal degradation [3] [1].
The mechanism involves the formation of a cryptic protein-protein interaction interface where phthalimide conjugates act as molecular glues. Upon binding to cereblon, these compounds promote the recruitment and ubiquitination of specific transcription factors, including IKZF1 and IKZF3, leading to their subsequent degradation by the proteasome [1] [2]. This process represents a novel therapeutic paradigm that extends beyond traditional enzyme inhibition to achieve targeted protein elimination.
Transforming Growth Factor-beta (TGF-β) pathway modulation constitutes another significant mechanism of action. Research demonstrates that phthalimide derivatives can influence TGF-β signaling through multiple pathways, including thrombospondin, plasminogen, fibroblast growth factor, and Ras signaling pathways [4] [5]. The compound's interaction with TGF-β receptors results in downstream effects on gene expression, particularly affecting molecules integral to endothelial function and angiogenesis.
The Toll-like receptor (TLR) signaling pathway represents a third major target for phthalimide-mediated modulation. Studies show that phthalimide derivatives can suppress TLR4 signaling by down-regulating interferon regulatory factor 3 (IRF-3) and interferon-β expression [6] [7]. This mechanism underlies the anti-inflammatory properties observed in various phthalimide compounds, where suppression of nitric oxide production and pro-inflammatory cytokine release occurs through TLR4 pathway inhibition.
| Signaling Pathway | Phthalimide Target | Mechanism of Action | Biological Outcome |
|---|---|---|---|
| Cereblon-mediated | CRBN E3 ligase | Protein-protein interaction | Targeted protein degradation |
| TGF-β signaling | TGF-β receptors | Pathway modulation | Gene expression changes |
| Toll-like receptor | TLR4 complex | Competitive inhibition | Anti-inflammatory response |
The nucleophilic acyl substitution reactions of phthalimide derivatives follow a well-defined mechanistic pathway characterized by tetrahedral intermediate formation and leaving group departure [8] [9]. The structural determinants governing these reactions involve the electronic and steric properties of the phthalimide ring system and the nature of the nucleophile.
Tetrahedral intermediate formation occurs through nucleophilic attack on the carbonyl carbon of the phthalimide moiety. The reaction proceeds via addition of the nucleophile to the polar C=O bond, generating a tetrahedral alkoxide ion intermediate [9] [10]. The stability of this intermediate is influenced by the electron-withdrawing nature of the phthalimide ring, which stabilizes the negative charge through resonance delocalization.
The leaving group departure step involves elimination of one of the two substituents originally bonded to the carbonyl carbon. In phthalimide derivatives, the imide nitrogen can act as a leaving group, particularly under basic conditions where the N-H proton is deprotonated [8]. The facility of leaving group departure depends on the stability of the departing group and the electronic properties of the phthalimide ring system.
Intramolecular general acid-base catalysis plays a crucial role in determining reaction selectivity and rate. Evidence suggests that the presence of a mobile proton at the nucleophilic site enables intramolecular catalysis, significantly enhancing reaction rates compared to reactions without such catalytic assistance [8]. This mechanism explains the observed differences in reactivity between primary amines and tertiary amines when reacting with phthalimide derivatives.
The structural requirements for optimal reactivity include:
| Reaction Step | Structural Requirement | Mechanistic Feature | Rate Determining Factor |
|---|---|---|---|
| Nucleophilic attack | Electrophilic carbonyl | Tetrahedral intermediate | Nucleophile strength |
| Intermediate stability | Electron withdrawal | Resonance stabilization | Ring electronics |
| Leaving group departure | Good leaving group | Elimination mechanism | pKa of leaving group |
The interaction between isoindole derivatives and the MAPK/ERK signaling cascade represents a complex network of molecular interactions that influence cellular proliferation, differentiation, and apoptosis [11] [12]. The extracellular signal-regulated kinases (ERK1 and ERK2) serve as terminal effectors in this pathway, and their modulation by isoindole derivatives occurs through multiple mechanisms.
ERK1/2 phosphorylation inhibition represents a primary mechanism through which isoindole derivatives exert their effects. These compounds can function as ATP-competitive inhibitors, binding to the active site of ERK kinases and preventing their phosphorylation by upstream MEK1/2 kinases [12] [13]. The isoindolin-1-one structural motif has been specifically optimized for ERK1/2 inhibition, with compounds showing nanomolar potency against both ERK isoforms.
Nuclear translocation blocking constitutes another critical mechanism of action. ERK1/2 phosphorylation serves as a signal for nuclear entry, allowing these kinases to access transcription factor targets [11] [14]. Dual-mechanism ERK inhibitors not only prevent catalytic activity but also block the activating phosphorylation at the T-E-Y motif, thereby preventing nuclear accumulation of active ERK1/2 and resulting in more durable pathway inhibition.
The selectivity for ERK isoforms can be achieved through exploitation of subtle structural differences between ERK1 and ERK2. A single isoleucine/leucine difference in the substrate binding sites enables the development of isoform-selective compounds [12]. This selectivity is crucial for therapeutic applications, as different ERK isoforms may have distinct biological functions in various cell types.
Cross-talk with other signaling pathways occurs through multiple mechanisms:
| ERK Interaction | Isoindole Mechanism | Selectivity Factor | Therapeutic Outcome |
|---|---|---|---|
| ERK1/2 inhibition | ATP-competitive binding | Isoleucine/leucine difference | Cell cycle arrest |
| Nuclear translocation | Phosphorylation blocking | T-E-Y motif targeting | Transcription inhibition |
| Pathway crosstalk | Multiple site targeting | Scaffold selectivity | Synergistic effects |